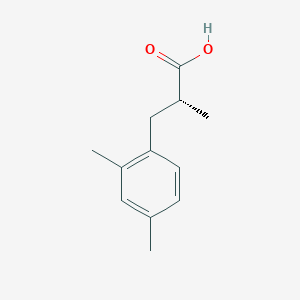

(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

(2R)-3-(2,4-dimethylphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-4-5-11(9(2)6-8)7-10(3)12(13)14/h4-6,10H,7H2,1-3H3,(H,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAGSCAXJSENSY-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C[C@@H](C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the Friedel-Crafts alkylation of 2,4-dimethylbenzene with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions often involve the use of strong acids like hydrochloric acid or sulfuric acid as catalysts, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Industrial production often employs advanced techniques such as catalytic hydrogenation and high-pressure reactors to achieve the desired product with high precision and consistency.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions typically result in halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex organic molecules. Its structure allows for the introduction of various functional groups through established synthetic routes such as Friedel-Crafts alkylation and oxidation processes. These methods typically utilize Lewis acid catalysts like aluminum chloride and oxidizing agents such as potassium permanganate to yield high-purity products suitable for further applications.

Biological Applications

Biological Activity

Research indicates that (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid exhibits significant biological activities, particularly in pharmacology. Studies have shown its potential as an antioxidant and antibacterial agent:

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals effectively. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) revealed a dose-dependent reduction in radical levels, suggesting its utility in mitigating oxidative stress-related damage.

- Antibacterial Activity : The compound's efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, has been documented. Mechanistic studies indicate that it disrupts bacterial respiratory chain dehydrogenase activity, with Gram-positive bacteria showing higher susceptibility than Gram-negative strains.

Medical Applications

Therapeutic Potential

The compound is being explored for its therapeutic properties. Its interactions with biological targets such as enzymes and receptors may lead to novel drug development pathways. For instance, modifications to the phenyl ring of this compound have been shown to enhance its antioxidant activity, indicating that structural variations can significantly impact biological efficacy.

Industrial Applications

Specialty Chemicals Production

In industrial contexts, this compound is utilized in the production of specialty chemicals with tailored properties. Its unique chemical characteristics make it suitable for applications in materials science and chemical manufacturing processes.

Case Study 1: Antioxidant Efficacy

A comparative study evaluated the antioxidant efficacy of various derivatives of this compound. Results indicated that derivatives with additional fluorine substitutions exhibited enhanced radical scavenging abilities compared to unsubstituted analogs. This finding underscores the importance of structural modifications in optimizing antioxidant properties.

Case Study 2: Antibacterial Mechanism

Another investigation focused on the antibacterial mechanism of this compound against S. aureus. Findings revealed that at sub-lethal concentrations, it disrupts cell membrane integrity and affects critical metabolic pathways essential for bacterial survival. This dual action highlights its potential as a lead compound for developing new antibacterial agents.

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |

| Biology | Antioxidant activity | Effective radical scavenger in DPPH assays |

| Antibacterial activity | Inhibits growth of Staphylococcus aureus and E. coli | |

| Medicine | Potential therapeutic agent | Interacts with enzymes; structural modifications enhance activity |

| Industry | Production of specialty chemicals | Tailored properties for specific industrial applications |

Mechanism of Action

The mechanism by which (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The following table compares key properties of (2R)-3-(2,4-dimethylphenyl)-2-methylpropanoic acid with structurally related compounds:

<sup>a</sup>logP values estimated using XlogP3 or analogous methods where experimental data are unavailable.

Key Observations:

- Hydrophobicity: The target compound’s logP (~2.8) is higher than analogs with polar substituents (e.g., hydroxy or amino groups), reflecting the hydrophobic influence of the 2,4-dimethylphenyl group. The Boc-protected derivative (logP ~3.5) is even more lipophilic due to the tert-butyl group .

- Hydrogen Bonding: Analogs with hydroxyl or amino groups (e.g., ) exhibit increased hydrogen bond donors/acceptors, enhancing solubility in polar solvents. The target compound’s single COOH group limits its polarity.

Research Findings and Trends

- Stereochemical Purity : The 2R configuration in the target compound is critical for its role as a chiral building block. Derivatives with alternative stereochemistry (e.g., 2S) show reduced efficacy in drug synthesis .

- Thermodynamic Stability : Methyl and dimethylphenyl substituents confer rigidity, as evidenced by computational studies showing lower entropy of activation in reactions compared to flexible analogs .

- Toxicity Profile : The Boc-protected derivative exhibits low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), suggesting that the target compound’s deprotected form may also have favorable safety profiles .

Biological Activity

(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, a compound with significant potential in biological applications, has garnered interest due to its diverse biological activities. This article will explore its antimicrobial and anti-inflammatory properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include a branched propanoic acid backbone with a dimethyl-substituted phenyl group. This configuration contributes to its distinct chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In a study evaluating the inhibition of pro-inflammatory cytokines in human cell lines, this compound demonstrated significant reductions in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 200 | 90 |

This indicates its potential utility in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is thought to involve modulation of specific molecular targets. It may interact with various enzymes and receptors involved in inflammatory pathways and microbial defense mechanisms. For instance, it has been shown to inhibit phospholipase A2 activity, which is crucial in the inflammatory response .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Staphylococcus aureus revealed that the compound not only inhibited bacterial growth but also disrupted biofilm formation. This dual action suggests a promising avenue for treating infections associated with biofilm-forming bacteria.

Case Study 2: Inflammatory Disease Model

In a murine model of rheumatoid arthritis, administration of the compound resulted in a significant decrease in joint swelling and inflammation markers compared to the control group. Histological analysis confirmed reduced infiltration of inflammatory cells in treated animals .

Q & A

Basic: What are the recommended synthetic routes for (2R)-3-(2,4-dimethylphenyl)-2-methylpropanoic acid, considering its chiral center?

Methodological Answer:

The synthesis of this compound requires stereochemical control to preserve the (2R) configuration. Key steps include:

- Chiral Pool Strategy : Use (R)-lactic acid derivatives as chiral precursors, followed by Friedel-Crafts alkylation with 2,4-dimethylbenzene to introduce the aryl group .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cross-coupling reactions to achieve enantioselectivity .

- Protection/Deprotection : Protect the carboxylic acid group with tert-butyl esters during synthesis to avoid racemization under acidic/basic conditions .

Basic: How should researchers characterize the stereochemical purity of this compound?

Methodological Answer:

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralcel OD-H) and hexane/isopropanol mobile phases to resolve enantiomers. Retention times and peak areas quantify enantiomeric excess (ee) .

- NMR Spectroscopy : Analyze and NMR for diastereotopic splitting patterns (e.g., methyl groups adjacent to the chiral center) .

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis, particularly for derivatives co-crystallized with chiral resolving agents .

Advanced: What experimental strategies address challenges in enantioselective synthesis under high steric hindrance from the 2,4-dimethylphenyl group?

Methodological Answer:

- Steric Shielding : Introduce bulky ligands (e.g., Josiphos) in catalytic systems to direct regioselectivity and minimize steric clashes during aryl group coupling .

- Microwave-Assisted Synthesis : Accelerate reaction kinetics under controlled temperature/pressure to overcome steric barriers in nucleophilic substitution steps .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition-state geometries and optimize reaction pathways .

Advanced: How does the compound interact with biological targets, and what methods validate its mechanism of action?

Methodological Answer:

- Enzyme Inhibition Assays : Test against cyclooxygenase (COX) isoforms using fluorometric kits (e.g., Cayman Chemical) to measure IC values. The 2,4-dimethyl groups may enhance hydrophobic binding to COX-2 .

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., G-protein-coupled receptors) on sensor chips to quantify binding kinetics (, ) .

- Crystallographic Studies : Co-crystallize the compound with enzymes (e.g., cytochrome P450) to map binding pockets and hydrogen-bonding interactions .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact. The carboxylic acid group can cause irritation .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., methyl esters formed during synthesis) .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated organic waste containers .

Advanced: How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogens (e.g., 4-F, 3-Br) or methoxy groups at the phenyl ring to compare electronic effects on receptor affinity .

- Pharmacophore Mapping : Use MOE software to identify critical interactions (e.g., hydrogen bonds with the carboxylic acid group) .

- In Vivo Testing : Administer analogs in rodent models (e.g., carrageenan-induced inflammation) to correlate structural changes with efficacy .

Advanced: What analytical techniques resolve discrepancies in reported bioactivity data across similar analogs?

Methodological Answer:

- Meta-Analysis : Compare published IC values using standardized assays (e.g., identical buffer pH, temperature) to control variables .

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., diastereomers or oxidized derivatives) that may skew bioactivity results .

- Docking Simulations : Reconcile divergent data by modeling compound conformations in target active sites (e.g., AutoDock Vina) .

Advanced: How do electronic and steric effects of the 2,4-dimethylphenyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Hammett Analysis : Quantify electronic effects via substituent constants () to predict reaction rates in Suzuki-Miyaura couplings .

- Steric Parameters : Calculate Tolman cone angles for ligands to assess steric bulk’s impact on catalytic cycle efficiency .

- Competitive Experiments : Compare yields with analogs (e.g., 4-ethylphenyl vs. 2,4-dimethylphenyl) under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.